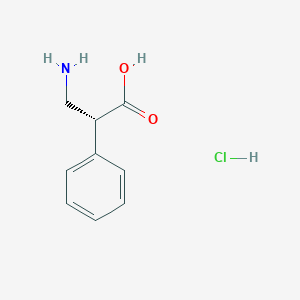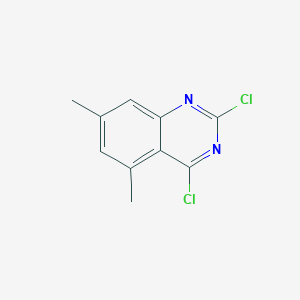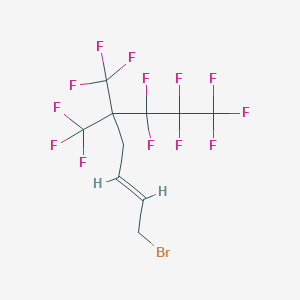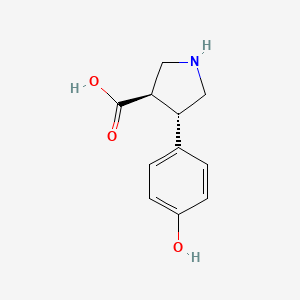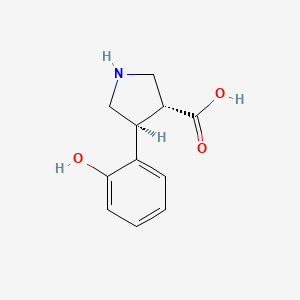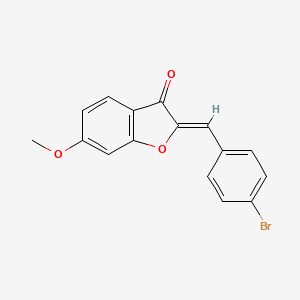
2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
描述
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the benzothiazine ring, which imparts unique chemical properties and reactivity. Benzothiazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be tailored to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzothiazine derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are often carried out at elevated temperatures to facilitate the reaction .
Major Products
The major products formed from these reactions include substituted benzothiazine derivatives, sulfoxides, sulfones, and fused ring systems. These products are of interest due to their potential biological activities and applications in medicinal chemistry .
科学研究应用
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in chemical biology and drug discovery .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one include:
2-(2-Chloroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: This compound has a chloroethyl group instead of a bromoethyl group, which affects its reactivity and biological activity.
2-(2-Iodoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: The presence of an iodoethyl group can enhance the compound’s reactivity towards nucleophiles.
2-(2-Fluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: The fluoroethyl group imparts different electronic properties to the compound, influencing its chemical behavior.
Uniqueness
The uniqueness of this compound lies in its balanced reactivity and stability. The bromoethyl group provides a good balance between reactivity and selectivity, making it a valuable intermediate in organic synthesis and medicinal chemistry . Additionally, the benzothiazine ring system offers a versatile scaffold for the development of new compounds with diverse biological activities .
属性
IUPAC Name |
2-(2-bromoethyl)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-6-5-9-10(13)12-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXYTDZMOOWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AS,4R,6aR)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3a-fluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3237542.png)
![1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid](/img/structure/B3237544.png)
![4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B3237547.png)
![tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3237561.png)
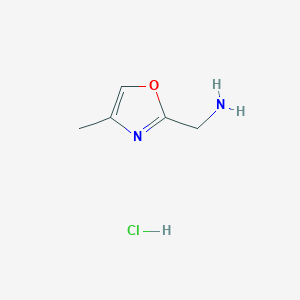
![Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B3237571.png)
![Methyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B3237582.png)
